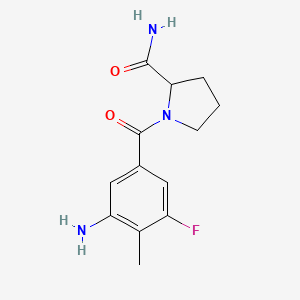
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine, commonly known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to the popular recreational drug MDMA, also known as ecstasy. BDB has been found to have similar effects on the central nervous system as MDMA, such as increasing levels of serotonin, dopamine, and norepinephrine.
Mecanismo De Acción
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep, among other functions. BDB binds to and inhibits the reuptake transporters for these neurotransmitters, leading to their increased levels in the brain.
Biochemical and Physiological Effects:
BDB has been found to produce a range of effects on the body, including increased heart rate, blood pressure, and body temperature. BDB also produces feelings of euphoria, empathy, and emotional openness, similar to those produced by MDMA. However, BDB has been found to produce less intense effects than MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has been used in various laboratory experiments to study the effects of serotonin and dopamine on the brain. One advantage of using BDB in experiments is its similarity to MDMA, which allows for comparison between the two drugs. However, one limitation of using BDB is its relatively weaker effects compared to MDMA, which may make it less useful in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on BDB. One direction is to further explore its potential therapeutic applications, particularly in treating mental health disorders. Another direction is to study its effects on the brain in more detail, particularly in comparison to other psychoactive drugs. Additionally, further research could be conducted on the optimal dosage and administration of BDB for various applications.
Métodos De Síntesis
BDB can be synthesized through various methods, including reductive amination and condensation reactions. One common method involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenylpropane.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential therapeutic applications in treating various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, BDB has been studied for its potential use in neuroscience research, particularly in studying the effects of serotonin and dopamine on the brain.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)12-18-13-15-7-8-16-17(11-15)20-10-4-9-19-16/h1-3,5-8,11,18H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSJOMMPQQMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
